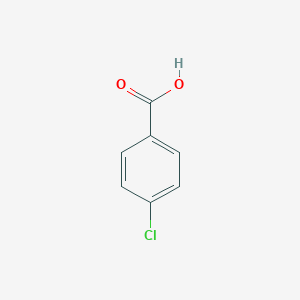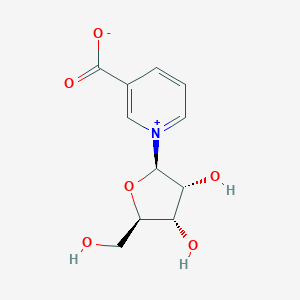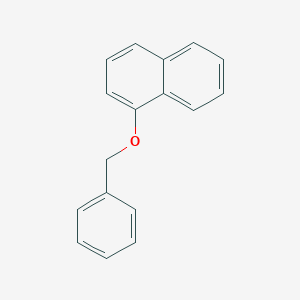
1-(苄氧基)萘
描述
1-(Benzyloxy)naphthalene is an organic compound with the molecular formula C17H14O. It is a naphthyl ether, where a benzyl group is attached to the oxygen atom of the naphthalene ring. This compound is known for its applications in various chemical reactions and research studies.
科学研究应用
1-(Benzyloxy)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: Studies have explored its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
Target of Action
1-(Benzyloxy)naphthalene is a naphthyl ether that is used in various chemical reactions . Its primary targets are the carbon atoms in the aromatic ring of the naphthalene molecule . These carbon atoms play a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) substitutes a group or atom in another molecule . The benzyloxy group in 1-(Benzyloxy)naphthalene can act as a leaving group, allowing the nucleophile to form a bond with the carbon atom in the aromatic ring .
Biochemical Pathways
The biochemical pathways affected by 1-(Benzyloxy)naphthalene are primarily those involved in the metabolism of aromatic compounds . The compound can be metabolized by various bacterial species, leading to the formation of different intermediates . These intermediates can then enter various biochemical pathways, affecting the overall metabolism of the organism .
Pharmacokinetics
The pharmacokinetics of 1-(Benzyloxy)naphthalene involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism . These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1-(Benzyloxy)naphthalene’s action are primarily due to its ability to participate in various chemical reactions . For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields like medicinal chemistry .
Action Environment
The action, efficacy, and stability of 1-(Benzyloxy)naphthalene can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the compound’s reactivity . Additionally, factors like temperature and pH can also influence the compound’s stability and the rate at which it participates in reactions .
生化分析
Biochemical Properties
It is known that benzylic ethers, such as 1-(Benzyloxy)naphthalene, can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Based on its structural similarity to other benzylic ethers, it may exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzylic ethers can undergo various reactions, including oxidation, which could potentially involve enzymes or cofactors .
准备方法
1-(Benzyloxy)naphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with benzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetone, and the mixture is heated to facilitate the reaction .
Industrial production methods for 1-(Benzyloxy)naphthalene are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
1-(Benzyloxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-(Benzyloxy)naphthalene to its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield naphthoquinones, while reduction with sodium borohydride can produce benzyl alcohol derivatives.
相似化合物的比较
1-(Benzyloxy)naphthalene can be compared with other similar compounds such as:
1-(Phenylmethoxy)naphthalene: Similar in structure but with different reactivity due to the presence of the phenylmethoxy group.
1-Naphthyl benzyl ether: Another naphthyl ether with distinct chemical properties and applications.
Benzyl 1-naphthyl ether: Similar in structure but may have different physical and chemical properties.
The uniqueness of 1-(Benzyloxy)naphthalene lies in its specific reactivity and the ease with which it can be synthesized and modified for various applications.
属性
IUPAC Name |
1-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWULLEVAMIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209514 | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-58-9 | |
| Record name | 1-(Phenylmethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl alpha-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-(Benzyloxy)naphthalene as revealed by its crystal structure?
A1: 1-(Benzyloxy)naphthalene exhibits a non-planar structure. [] The dihedral angle between the naphthyl ring system and the benzyl group is 83.22° indicating a significant twist between these two units. [] Additionally, both the naphthyl and benzyl groups themselves are planar. [] This information is crucial for understanding the compound's potential interactions and reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



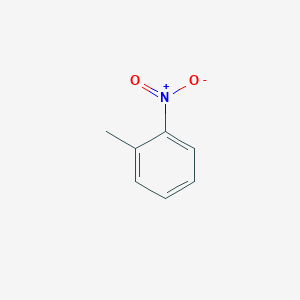
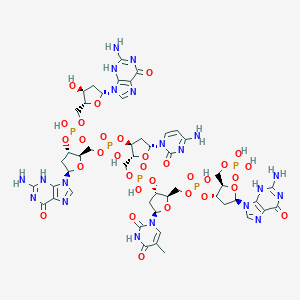
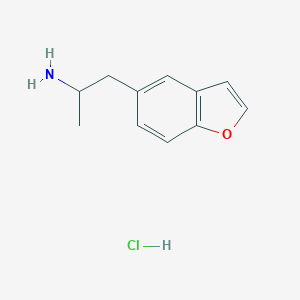


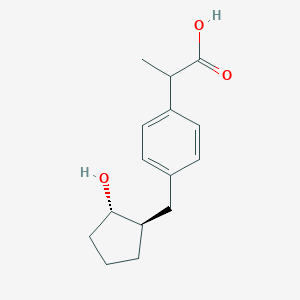

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
